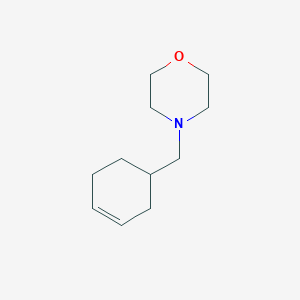
4-(3-cyclohexen-1-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-cyclohexen-1-ylmethyl)morpholine is a chemical compound that has been used in scientific research for various purposes. It is a heterocyclic organic compound that contains a morpholine ring and a cyclohexene ring. The compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
4-(3-cyclohexen-1-ylmethyl)morpholine has been used in scientific research for various purposes. It has been studied for its potential applications as a ligand in metal-catalyzed reactions, as a building block in the synthesis of organic materials, and as a potential drug candidate for various diseases. The compound has also been studied for its potential applications in the field of materials science, including its use in the synthesis of polymers and nanoparticles.
Wirkmechanismus
The mechanism of action of 4-(3-cyclohexen-1-ylmethyl)morpholine is not fully understood. However, it is believed to act as a potential ligand for metal-catalyzed reactions. It has also been shown to exhibit potential biological activity, including antitumor and antiviral properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-cyclohexen-1-ylmethyl)morpholine are not well understood. However, it has been shown to exhibit potential biological activity, including antitumor and antiviral properties. The compound has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-cyclohexen-1-ylmethyl)morpholine in lab experiments is its potential as a ligand for metal-catalyzed reactions. It has also been shown to exhibit potential biological activity, including antitumor and antiviral properties. However, one of the limitations of using the compound is its low yield in the synthesis process.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-cyclohexen-1-ylmethyl)morpholine. One potential direction is to further investigate its potential as a ligand for metal-catalyzed reactions. Another direction is to study its potential as a drug candidate for various diseases. The compound could also be studied for its potential applications in the field of materials science, including its use in the synthesis of polymers and nanoparticles. Additionally, further research could be done to better understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of 4-(3-cyclohexen-1-ylmethyl)morpholine is a multi-step process that involves the reaction of morpholine with cyclohexenylmethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The product is then purified using column chromatography or recrystallization. The yield of the reaction is typically around 50-60%.
Eigenschaften
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYRRUPHUATDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513754 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
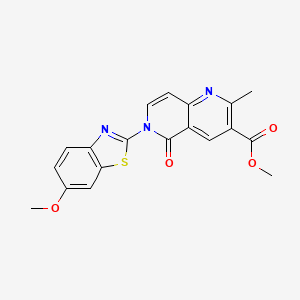

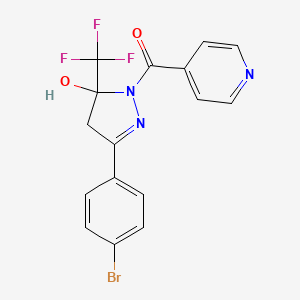
![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
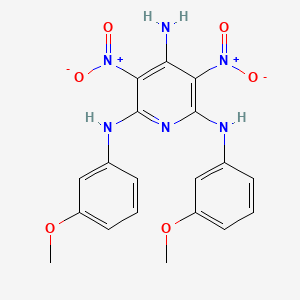
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)

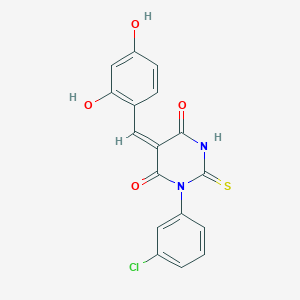
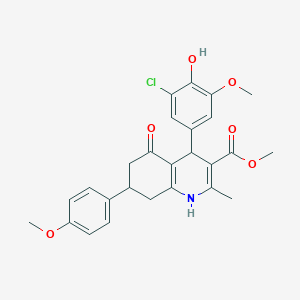
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)